

# Effusanin B: A Comprehensive Technical Dossier on its Chemical Architecture and Stereochemistry

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## Compound of Interest

Compound Name: *Effusanin B*

Cat. No.: *B15580904*

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This document provides a detailed technical overview of **Effusanin B**, an ent-kaurane diterpenoid isolated from various medicinal plants of the *Rabdosia* and *Isodon* genera. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a centralized resource on the compound's structural features, stereochemical configuration, and relevant experimental data.

## Chemical Structure and Properties

**Effusanin B** is a polycyclic diterpenoid characterized by an ent-kaurane skeleton. Its molecular formula is  $C_{22}H_{30}O_6$ , with a corresponding molecular weight of 390.5 g/mol. The structure features a complex array of functional groups and stereocenters that contribute to its biological activity.

## Structural Elucidation

The chemical structure of **Effusanin B** was first elucidated in 1981 through spectroscopic analysis and chemical correlation. It has since been consistently identified in several plant species, including *Rabdosia effusa*, *Rabdosia shikokianus*, *Isodon adenolomus*, and *Isodon serra*. The definitive structure was established through extensive NMR spectroscopy and comparison with related known diterpenoids.

Below is a 2D representation of the chemical structure of **Effusanin B**:

(A 2D chemical structure diagram of **Effusanin B** would be presented here if image generation were supported.)

Caption: Chemical structure of **Effusanin B**.

## Stereochemistry

The stereochemistry of **Effusanin B** is a critical aspect of its chemical identity and biological function. As an ent-kaurane diterpenoid, it possesses a specific absolute configuration at its multiple chiral centers. The stereochemical assignments have been determined through detailed analysis of spectroscopic data, including Nuclear Overhauser Effect (NOE) experiments, and by chemical correlation to compounds of known absolute configuration.

The systematic IUPAC name, which encapsulates the stereochemistry, is complex and is best understood in conjunction with a 3D model of the molecule. All subsequent discussions of its biological activity should be considered in the context of this specific stereoisomer.

## Quantitative Data

The following table summarizes the key quantitative data reported for **Effusanin B**, facilitating comparison and verification.

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>30</sub> O <sub>6</sub>	[1][2]
Molecular Weight	390.5 g/mol	[1]
Melting Point	258-260 °C	
Specific Rotation ([α] <sub>D</sub> )	-95.5° (c 0.11, MeOH)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Data not available in the searched sources	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Data not available in the searched sources	

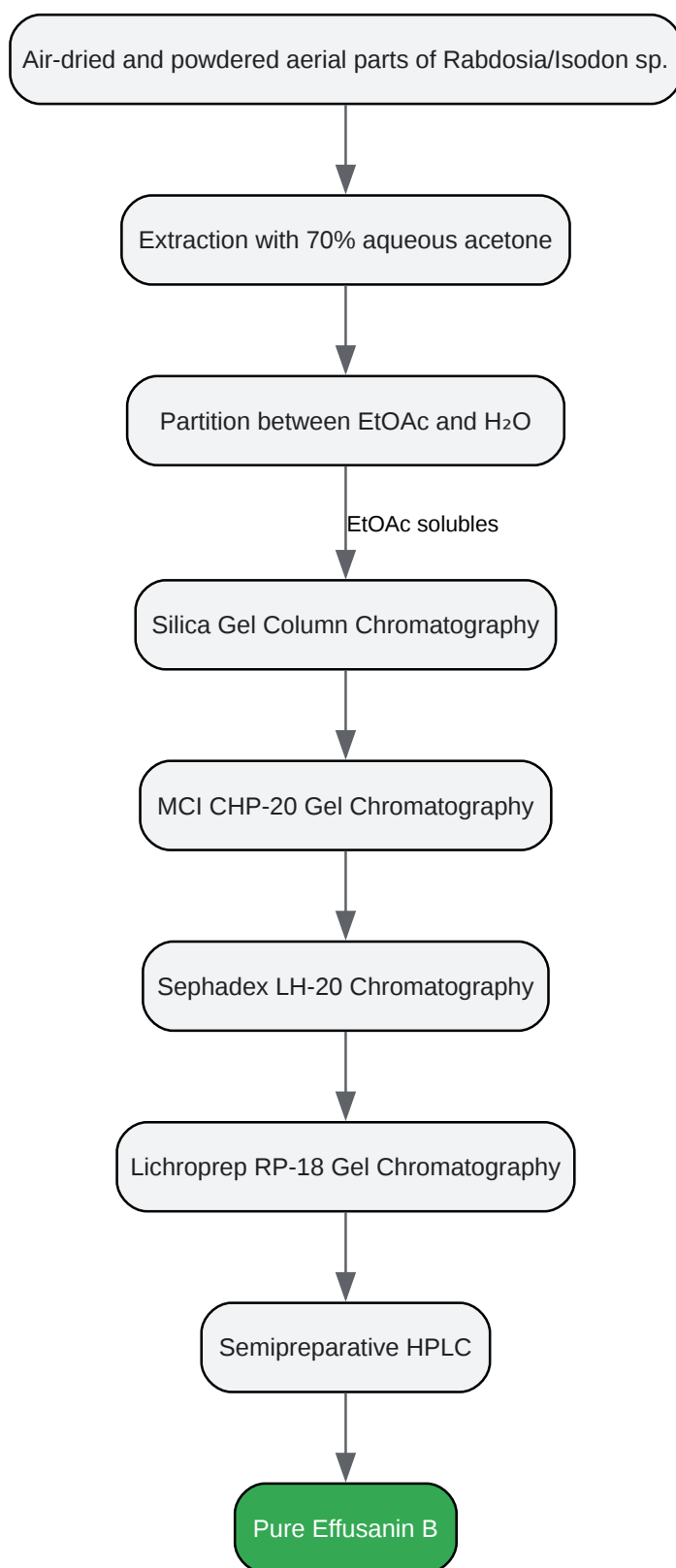
Note: While several sources confirm the structure of **Effusanin B** by comparison to reported NMR data, the specific chemical shifts and coupling constants were not available in the public search results. Researchers are advised to consult the primary literature for this detailed spectroscopic data.

## Experimental Protocols

### Isolation and Purification of **Effusanin B**

The following is a generalized protocol for the isolation of **Effusanin B** from plant material, based on procedures described for related diterpenoids from *Isodon* species.

Workflow for Isolation of **Effusanin B**



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Caption: Generalized workflow for the isolation and purification of **Effusanin B**.

#### Detailed Steps:

- **Extraction:** The air-dried and powdered aerial parts of the plant material are extracted with 70% aqueous acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the diterpenoids, is concentrated.
- **Chromatography:** The EtOAc-soluble fraction is subjected to a series of column chromatographic steps for separation and purification. This typically includes:
  - **Silica Gel Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture, to separate compounds based on polarity.
  - **MCI CHP-20 Gel Chromatography:** Further separation is achieved using MCI gel, eluting with a methanol-water gradient.
  - **Sephadex LH-20 Chromatography:** This step is used for size-exclusion chromatography to remove smaller molecules and further purify the fractions containing diterpenoids.
  - **Reversed-Phase Chromatography (RP-18):** Lichroprep RP-18 gel is often used with a methanol-water gradient for finer separation.
- **Semipreparative HPLC:** The final purification of **Effusanin B** is typically achieved using semipreparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water mixture.

Fractions are monitored throughout the process by Thin-Layer Chromatography (TLC) or analytical HPLC.

## Structure Elucidation Methodology

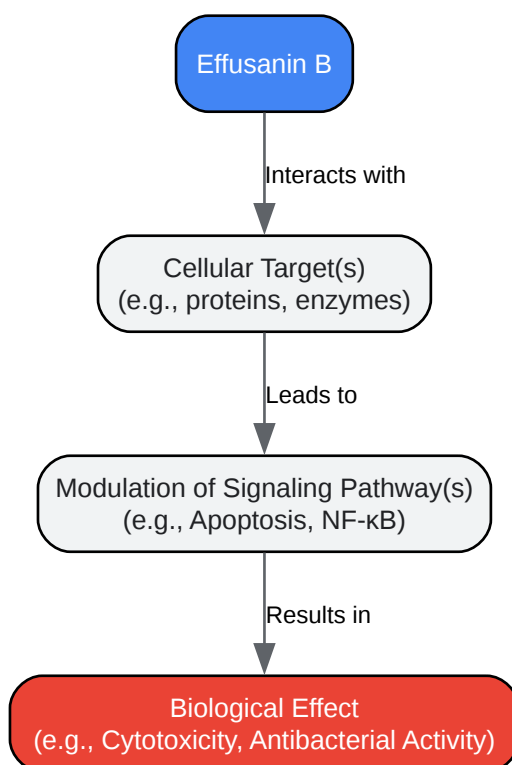
The structure of the isolated **Effusanin B** is confirmed by a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
- NMR Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and types of protons and their neighboring environments.
  - $^{13}\text{C}$  NMR and DEPT: Determines the number and types of carbon atoms ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ ,  $\text{C}$ ).
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the assembly of the molecular framework.
  - NOESY/ROESY: Used to determine the relative stereochemistry by identifying protons that are close in space.
- Comparison with Literature Data: The obtained spectroscopic data are compared with previously reported data for **Effusanin B** to confirm its identity.

## Biological Activity and Signaling Pathways

**Effusanin B** has been reported to exhibit various biological activities, including antibacterial and cytotoxic effects. While the precise mechanisms of action are still under investigation, some studies on related ent-kaurane diterpenoids from *Isodon* species suggest potential involvement in key cellular signaling pathways. For instance, some diterpenoids from these plants have been shown to induce apoptosis in cancer cells.

Logical Relationship of Potential Biological Activity



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